Furan-2,3-dicarboxylic Acid

Description

Historical Background and Discovery

The discovery of furan derivatives traces back to the 18th century, with Carl Wilhelm Scheele isolating 2-furoic acid in 1780 through the dry distillation of mucic acid. However, 2,3-FDCA itself was first synthesized in the context of marine biomass utilization. In 2008, Taguchi et al. demonstrated that galactaric acid—a product of nitric acid oxidation of galactose from red algae—could undergo acid-catalyzed dehydration to yield both 2,5- and 2,3-FDCA esters. This one-pot synthesis marked a pivotal advancement, as it provided a renewable route to 2,3-FDCA while circumventing the need for fossil-derived precursors. Subsequent studies in 2019 optimized this process using p-xylene as a material separation agent, reducing catalyst loadings and improving yields. The compound’s historical trajectory is thus intertwined with efforts to valorize marine biomass, distinguishing it from land-based carbohydrate derivatives like 2,5-FDCA.

Chemical Identity and Structural Characteristics

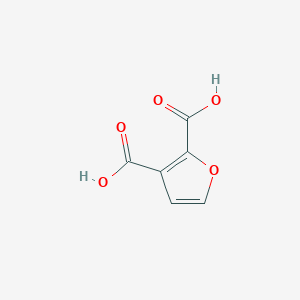

2,3-FDCA (CAS 4282-24-0) is a heterocyclic dicarboxylic acid with the molecular formula C₆H₄O₅ and a molar mass of 156.09 g/mol. Its structure consists of a furan ring—a five-membered aromatic oxygen heterocycle—substituted with carboxylic acid groups at the 2- and 3-positions (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 223°C | |

| Boiling Point | 240.29°C (estimated) | |

| Density | 1.572 g/cm³ (estimated) | |

| Solubility | Soluble in polar solvents (water, methanol) |

The planar furan ring and electron-withdrawing carboxyl groups confer rigidity and polarity, influencing its reactivity in polymerization and esterification reactions. Nuclear magnetic resonance (NMR) and infrared (IR) spectra confirm the presence of conjugated carbonyl groups and aromatic furan protons, with characteristic shifts at δ 7.8 ppm (¹H NMR) and 1700 cm⁻¹ (C=O stretch in IR).

Position in the Furan Derivative Chemical Family

Within the furan dicarboxylic acid family, 2,3-FDCA occupies a niche as the least studied isomer, contrasting with the extensively researched 2,5-FDCA. While 2,5-FDCA is celebrated for its role in polyethylene furanoate (PEF)—a renewable alternative to PET—2,3-FDCA’s regioisomerism alters its polymer backbone geometry. The 2,3-substitution pattern introduces steric hindrance between adjacent carboxyl groups, reducing crystallinity in polyesters compared to 2,5-FDCA-based polymers. Additionally, 2,3-FDCA’s synthesis from galactaric acid—a byproduct of algal biomass processing—links it to marine biorefineries, whereas 2,5-FDCA is typically derived from land-based carbohydrates like fructose.

Significance in Renewable Platform Chemicals

2,3-FDCA’s value lies in its dual functionality as a building block for biodegradable plastics and fine chemicals. For instance, di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) exhibits plasticizing efficiency comparable to petroleum-based dioctyl phthalate (DOP) in polyvinyl chloride (PVC) formulations. Its ester derivatives also demonstrate reduced migration rates due to enhanced polarity from the furan oxygen, addressing leaching issues common in conventional plasticizers. Furthermore, 2,3-FDCA’s rigid aromatic core enables the synthesis of high-performance polyamides and polyesters with tunable thermal properties (e.g., glass transition temperatures up to 120°C).

Comparison to Other Furandicarboxylic Acid Isomers

The structural isomerism of FDCA derivatives profoundly impacts their applications:

| Isomer | Synthesis Precursor | Polymer Properties | Key Applications |

|---|---|---|---|

| 2,3-FDCA | Galactaric acid | Low crystallinity, high Tg | Plasticizers, adhesives |

| 2,5-FDCA | 5-Hydroxymethylfurfural | High crystallinity | Beverage bottles, fibers |

| 3,4-FDCA | Synthetic routes | Amorphous, moderate Tg | Coatings, resins |

2,5-FDCA’s linear symmetry facilitates tight polymer chain packing, yielding semi-crystalline materials suitable for packaging. In contrast, 2,3-FDCA’s asymmetrical structure produces amorphous polymers with superior optical clarity, ideal for films and coatings. Recent studies also highlight 2,3-FDCA’s potential in metal-organic frameworks (MOFs), where its divergent carboxylate orientations enable unique pore architectures.

Propriétés

IUPAC Name |

furan-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDYHALMANNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356095 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-24-0 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Biomass-Derived One-Pot Synthesis from Galactaric Acid

One of the most innovative and sustainable methods for preparing this compound involves the use of marine biomass-derived galactaric acid (also known as mucic acid) as a starting material. This method employs a one-pot multistep acid-catalyzed reaction in the presence of bioalcohols and sulfuric acid as a catalyst, often with p-xylene as a material separation agent to facilitate water removal and drive the reaction forward.

- Reaction conditions: Reflux with sulfuric acid catalyst and p-xylene as a separation agent.

- Mechanism: The process involves intramolecular etherification, dehydration, and esterification steps leading to the formation of regioisomeric dibutyl furandicarboxylates, including the 2,3-isomer.

- Outcome: The reaction yields both 2,3- and 2,5-furandicarboxylate esters, with the 2,3-isomer being less predominant but significant.

- Research insight: The formation of 2,3-furandicarboxylic acid is linked to a bicyclic intermediate formed via intramolecular cyclization and subsequent dehydration steps under acidic conditions.

Multi-Step Organic Synthesis via 2,3-Dihydro-4-trichloroacetylfuran Intermediates

Another established synthetic route involves the preparation of 2,3-dihydro-4-trichloroacetylfuran as a key intermediate, which is then converted through base-mediated reactions to this compound or its esters.

- Step 1: Reaction of 2,3-dihydrofuran with trichloroacetyl chloride in the presence of pyridine as an acid scavenger at controlled temperatures (0 to 20 °C).

- Step 2: Base-mediated conversion of the intermediate to alkyl furoates using strong bases such as alkali metal alkoxides (e.g., sodium methoxide or potassium tert-butoxide).

- Yields: High yields and selectivity are reported for the intermediate formation (up to ~90%) and subsequent conversion steps.

- Advantages: This method allows for the preparation of various alkyl esters of furan-3-carboxylic acid derivatives, which can be hydrolyzed to yield this compound.

Oxidation of Hydroxymethylfurans

This compound can also be synthesized by oxidation of 2,3-bis(hydroxymethyl)furan derivatives.

- Oxidizing agents: Commonly used oxidants include potassium permanganate or other strong oxidizers under controlled conditions.

- Process: The hydroxymethyl groups at positions 2 and 3 of the furan ring are oxidized to carboxylic acid groups.

- Yield and purity: This method can produce this compound with moderate to good yields but often requires careful control to avoid over-oxidation or ring degradation.

Direct Carboxylation of Furan Derivatives

While more common for the 2,5-isomer, direct carboxylation of furan derivatives under strong basic conditions with carbon dioxide has been reported for related compounds. However, specific direct carboxylation methods for the 2,3-isomer are less documented and generally less efficient compared to other routes.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Mechanistic insights: The formation of this compound from galactaric acid involves complex intramolecular cyclizations and dehydration steps, which can yield both 2,3- and 2,5-isomers. The presence of acid catalysts and separation agents like p-xylene is critical to drive the reaction and remove water, shifting equilibrium toward the furan ring formation.

Industrial relevance: The multi-step synthesis involving trichloroacetyl chloride and 2,3-dihydrofuran intermediates is well-documented in patents and literature, offering a scalable route with high yields and selectivity. The use of strong bases for conversion to esters or acids is a key step in this process.

Sustainability aspect: The biomass-derived method aligns with green chemistry principles by utilizing renewable feedstocks and minimizing steps, although the regioselectivity and yield optimization remain areas of active research.

Analyse Des Réactions Chimiques

Types of Reactions: Furan-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Vanadium pentoxide, cobalt acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield furan-2,3-dicarboxylic anhydride, while reduction reactions can produce furan-2,3-dimethanol.

Applications De Recherche Scientifique

Furan-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

Industry: It is used in the production of polymers, resins, and other materials with desirable properties.

Mécanisme D'action

The mechanism of action of furan-2,3-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The furan ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Differences :

- Reactivity : The 2,3-isomer exhibits faster esterification kinetics compared to the 2,5-isomer due to steric and electronic effects .

- Electronic Properties : Thiophene analogs demonstrate higher charge-carrier mobility, making them superior for optoelectronic applications .

Bicyclic and Polycyclic Dicarboxylic Acids

Table 2: Bicyclic Dicarboxylic Acids

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Bicyclic scaffold with ether bridge | Rigid structure; chiral centers | Drug design, chiral auxiliaries |

| 5-Norbornene-2,3-dicarboxylic anhydride | Norbornene core | High strain energy; reactive anhydride group | Epoxy resins, nanotube composites |

Comparison Insights :

- Rigidity vs. Flexibility: Bicyclic systems (e.g., norbornene) provide steric hindrance useful in polymer crosslinking, whereas furan-based acids offer conformational flexibility for metal-ligand interactions .

- Synthetic Utility: Norbornene anhydrides are preferred in industrial polymer synthesis, while furan derivatives are explored for biodegradable plastics .

Functional Derivatives: Esters and Anhydrides

Table 3: Derivatives of this compound

Reactivity Notes:

- Ester derivatives exhibit improved solubility in organic solvents, enabling use in solution-phase syntheses .

- Anhydrides are less stable than esters but critical for preparing polyesters and polyamides .

Stereochemical Variants

Table 4: Stereoisomeric Comparisons

| Compound | Stereochemistry | Key Differences |

|---|---|---|

| (2R,3S)-1,4-Dioxane-2,3-dicarboxylic acid | R,S configuration | Enhanced binding to enzymatic active sites |

| (2R,3R)-1,4-Dioxane-2,3-dicarboxylic acid | R,R configuration | Lower aqueous solubility |

Activité Biologique

Furan-2,3-dicarboxylic acid (FDCA) is a compound of significant interest due to its potential applications in various fields, including bioplastics and pharmaceuticals. This article delves into the biological activity of FDCA, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an aromatic dicarboxylic acid characterized by two carboxyl groups attached to a furan ring. Its molecular formula is , and it exhibits properties that make it suitable for various applications, particularly in the synthesis of biodegradable polymers.

Biological Activity Overview

The biological activity of FDCA has been explored in several contexts, including its safety profile, potential toxicity, and applications in biomedicine.

1. Safety Profile and Toxicology

Research indicates that FDCA derivatives exhibit low toxicity levels. A study assessing the toxicological effects of furan dicarboxylic acid esters found that most derivatives showed no significant activity in endocrine disruption assays. Only one derivative exhibited moderate estrogenic activity, suggesting that FDCA-based compounds could be safer alternatives to traditional plasticizers like phthalates .

Table 1: Toxicological Findings of FDCA Derivatives

| Compound | Endocrine Activity | Genotoxicity | Notes |

|---|---|---|---|

| This compound | None | Negative | Low toxicity profile |

| Isobutyl derivative | Moderate | Negative | Only one with activity |

| Other derivatives | None | Negative | Safer than phthalates |

2. Applications in Bioplastics

FDCA is recognized as a key building block for the production of bio-based plastics. It can be synthesized from renewable resources such as biomass-derived galactaric acid . The resulting polymers have shown promising mechanical properties and biodegradability.

Case Study: Synthesis of FDCA from Biomass

- Researchers developed a one-pot reaction method to synthesize FDCA from galactaric acid using bioalcohols. The process demonstrated high efficiency and resulted in products with favorable characteristics for use as bioplastics .

3. Biomedical Applications

FDCA's potential extends into the biomedical field, particularly in the development of hydrogels and drug delivery systems. Hydrogels based on FDCA derivatives have been investigated for their biocompatibility and ability to mimic the extracellular matrix (ECM) .

Table 2: Properties of FDCA-Based Hydrogels

| Property | Value | Application Area |

|---|---|---|

| Biocompatibility | High | Drug delivery |

| Mechanical Strength | Moderate to High | Tissue engineering |

| Degradation Rate | Controlled | Controlled release systems |

4. Research Findings on Biological Effects

Recent studies have focused on the biological effects of FDCA on cellular systems. For instance, investigations into its interaction with various cell types have indicated that FDCA does not induce significant cytotoxicity or genotoxicity, reinforcing its safety for potential therapeutic uses .

Q & A

Q. What are the common laboratory synthesis methods for Furan-2,3-dicarboxylic Acid, and how can reaction conditions be optimized to minimize by-product formation?

this compound can be synthesized via carboxylation of furan-2-carboxylic acid using carbon dioxide under controlled conditions. For example, a one-step carboxylation method employs CO₂ with catalytic systems to achieve regioselective formation of the 2,3-isomer . Optimization involves adjusting reaction temperature, pressure, and catalyst loading to suppress competing pathways (e.g., formation of 2,5- or 2,4-isomers). Purity is enhanced by post-synthesis crystallization in polar solvents like DMSO/water mixtures.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

Key NMR signals for this compound include distinct proton resonances at δH 6.87 (H-4, d, J = 1.8 Hz) and 7.90 (H-5, d, J = 1.8 Hz) in DMSO-d₆. The absence of extraneous peaks in ¹H and ¹³C spectra confirms purity, while coupling constants verify the furan ring substitution pattern . Comparative analysis with literature data is critical to rule out regioisomeric contaminants (e.g., 2,5-FDCA) .

Q. What challenges arise in the purification of this compound from reaction mixtures containing regioisomers, and what chromatographic techniques are effective?

Co-production of regioisomers (e.g., 2,5-FDCA) during synthesis complicates isolation. Reverse-phase HPLC with C18 columns and aqueous-acetonitrile gradients resolves isomers effectively. Alternatively, selective precipitation via pH adjustment (e.g., acidifying to pH 2–3) exploits differential solubility of carboxylate salts .

Advanced Research Questions

Q. How does the choice of catalyst and reaction medium influence regioselectivity in the synthesis of this compound via carboxylation reactions?

Transition-metal catalysts (e.g., Pd or Ru complexes) in polar aprotic solvents (e.g., DMF) enhance carboxylation at the 3-position of furan-2-carboxylic acid. For example, Pd-catalyzed systems under CO₂ pressure (5–10 bar) favor 2,3-FDCA formation by stabilizing intermediate carboxylate anions . Competing pathways (e.g., decarboxylation or isomerization) are mitigated by optimizing ligand coordination and CO₂ solubility.

Q. What mechanistic insights explain the concurrent formation of this compound and other regioisomers in the Henkel reaction, and how can selectivity be improved?

The Henkel reaction (disproportionation of potassium salts) produces multiple isomers due to radical intermediates that undergo random carboxylation. Computational studies suggest that steric and electronic factors at the furan ring’s reactive sites (C2 vs. C3) dictate isomer distribution. Selectivity for 2,3-FDCA is improved using bulky bases (e.g., tetrabutylammonium hydroxide) to sterically hinder carboxylation at C5 .

Q. What strategies enhance the stability of this compound under alkaline conditions for polymer synthesis applications?

Alkaline stability is critical for polycondensation reactions. Introducing electron-withdrawing substituents (e.g., nitro groups) at the 5-position reduces decarboxylation rates. Alternatively, esterification of carboxyl groups (e.g., dimethyl esters) prior to polymerization mitigates degradation. Stability studies in NaOH (1–5 M) at 80°C reveal decomposition thresholds, guiding reaction design .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, Fukui indices indicate higher reactivity at C4 and C5 positions, directing functionalization away from carboxyl groups. MD simulations further assess solvent effects on transition states, aiding in solvent selection for regiocontrol .

Methodological Notes

- Synthesis Validation : Cross-validate NMR data with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns .

- By-Product Analysis : Use GC-MS or LC-MS to detect trace regioisomers in crude reaction mixtures .

- Stability Testing : Conduct accelerated aging studies (e.g., TGA/DSC) under varying pH and temperature to assess decomposition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.